molecular formula C12H8Cl2S2 B016280 Bis(4-chlorophenyl) disulfide CAS No. 1142-19-4

Bis(4-chlorophenyl) disulfide

Cat. No. B016280
Key on ui cas rn: 1142-19-4
M. Wt: 287.2 g/mol
InChI Key: ZIXXRXGPBFMPFD-UHFFFAOYSA-N
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Patent
US04039586

Procedure details

To a solution of 1.4 g. of p-chlorobenzenethiol in 5 ml. pyridine, 960 mg. of methyl xanthide was added in one portion. Evaporation of excess pyridine and volatile byproduct gave the known bis(p-chlorophenyl) disulfide in quantitative yield (1.4 g.). No free thiol could be detected by titration with iodine. The product was easily recrystallized from ethanol. Similar results were obtained using ethyl instead of methyl xanthide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][S:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of methyl xanthide was added in one portion
CUSTOM
Type
CUSTOM
Details
Evaporation of excess pyridine and volatile byproduct

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SSC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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